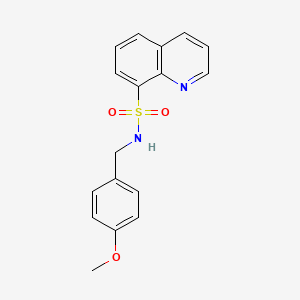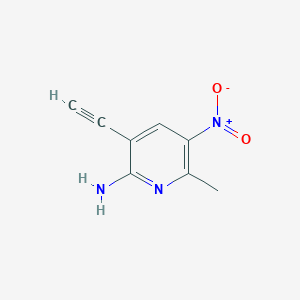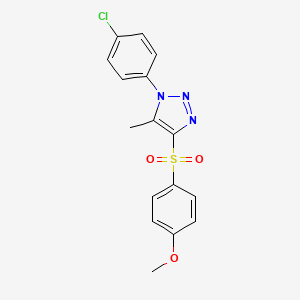
1-(4-chlorophenyl)-4-((4-methoxyphenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-chlorophenyl)-4-((4-methoxyphenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole” is a complex organic molecule. It contains a triazole ring, which is a five-membered heterocyclic compound with three nitrogen atoms and two carbon atoms . The molecule also includes a 4-chlorophenyl group, a 4-methoxyphenyl group, and a sulfonyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . Additionally, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions has been reported .Molecular Structure Analysis
The molecular structure of “1-(4-chlorophenyl)-4-((4-methoxyphenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole” is complex due to the presence of multiple functional groups. The molecule contains a triazole ring, a chlorophenyl group, a methoxyphenyl group, and a sulfonyl group .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions. They can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The specific reactions that “1-(4-chlorophenyl)-4-((4-methoxyphenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole” can undergo would depend on the specific conditions and reagents present.Applications De Recherche Scientifique
Corrosion Inhibition
Triazole derivatives have been studied for their efficacy as corrosion inhibitors for metals in acidic environments. For example, a study on "3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole" (a compound structurally related to the one of interest) demonstrated excellent inhibition of mild steel corrosion in hydrochloric and sulfuric acid media. The compound exhibited high inhibition efficiencies, suggesting that similar triazole derivatives could serve as effective corrosion inhibitors in various industrial applications (Lagrenée et al., 2002).
Antimicrobial Activities
Triazole derivatives have shown promising results as antimicrobial agents. A study detailed the synthesis of new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some compounds exhibited good to moderate activities against test microorganisms, indicating the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Molecular Docking and Structural Analysis
Triazole derivatives have also been analyzed for their molecular docking capabilities and structural properties. For example, a study on tetrazole derivatives (closely related to triazoles) explored their crystal structures and potential as COX-2 inhibitors through molecular docking studies. Such research underscores the utility of triazole derivatives in drug design and molecular biology (Al-Hourani et al., 2015).
Adsorption Behavior and Material Science
Investigations into the adsorption behavior of triazole derivatives on metal surfaces have provided insights into their potential as corrosion inhibitors and materials for surface modification. A study demonstrated that triazole derivatives exhibit Langmuir adsorption isotherm behavior, linking their molecular structure to inhibition efficiency and suggesting applications in material science and engineering (Li et al., 2007).
Enzyme Inhibition
Research on triazole derivatives has extended into biochemistry, particularly in enzyme inhibition. For instance, isatin 1,2,3-triazoles have been evaluated as potent inhibitors against caspase-3, an enzyme involved in apoptosis. This study showcases the potential therapeutic applications of triazole derivatives in treating diseases where enzyme regulation is crucial (Jiang & Hansen, 2011).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-(4-methoxyphenyl)sulfonyl-5-methyltriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-11-16(18-19-20(11)13-5-3-12(17)4-6-13)24(21,22)15-9-7-14(23-2)8-10-15/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQUFCVJSQWVTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-4-((4-methoxyphenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 5-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B2412777.png)
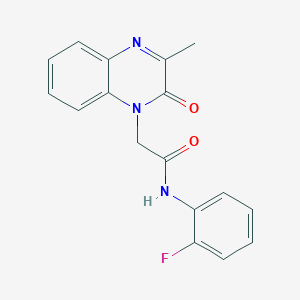
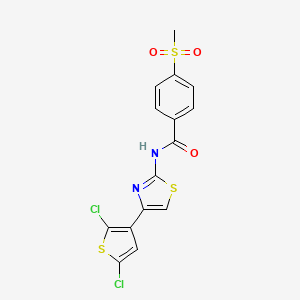
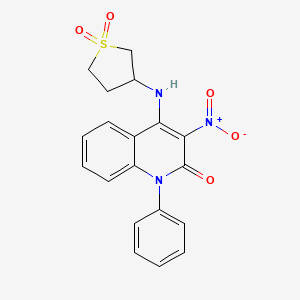
![Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2412782.png)
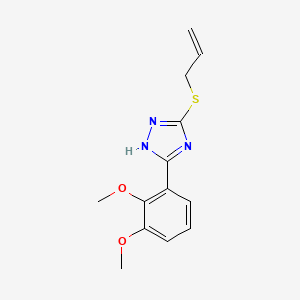
![3-(4-Chlorophenyl)-7-(4-cyclohexylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2412784.png)
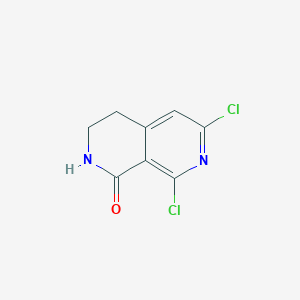
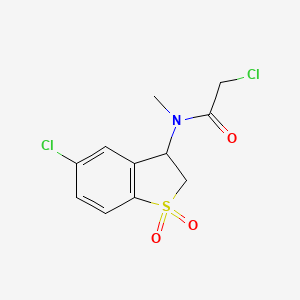
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2412788.png)
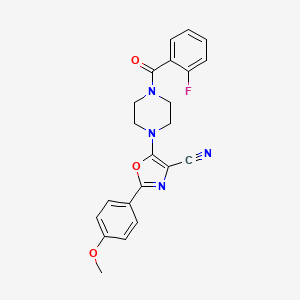
![4-[4-(2-hydroxybenzoyl)-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2412791.png)
